BenchChemオンラインストアへようこそ!

(1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Protein Phosphatase 2A PP1 Selectivity

This monomethyl ester of norcantharidin (CAS 121423-53-8) delivers ~11.5-fold PP2A/PP1 selectivity (PP2A IC50=0.41 µM vs PP1 IC50=4.71 µM)—a critical advantage over norcantharidin's ~3-fold window for chemical probe development requiring clean PP2A phenotypic readouts. The single free carboxylic acid provides a single point for amide/ester diversification, while the rigid 7-oxabicyclo[2.2.1]heptane scaffold maintains conformational constraint. Use as a reference standard in phosphatase inhibitor panels or as a scalable intermediate via one-pot flow hydrogenation. Enantiopure form (CAS 104485-83-8, ≥96% ee) also available.

Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
CAS No. 121423-53-8
Cat. No. B2935710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
CAS121423-53-8
Molecular FormulaC9H12O5
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCC(C1C(=O)O)O2
InChIInChI=1S/C9H12O5/c1-13-9(12)7-5-3-2-4(14-5)6(7)8(10)11/h4-7H,2-3H2,1H3,(H,10,11)/t4-,5+,6-,7+/m0/s1
InChIKeyRTYHOZSKZMLUKB-BNHYGAARSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (1R,2S,3R,4S)-3-Methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 121423-53-8) and Why It Matters for Procurement


(1R,2S,3R,4S)-3-Methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 121423-53-8; molecular formula C₉H₁₂O₅, MW 200.19) is the monomethyl ester of norcantharidin—a demethylated analog of the natural toxin cantharidin . This compound belongs to the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid family and functions as an inhibitor of serine/threonine protein phosphatases, particularly PP2A and PP1 . Its rigid bicyclic scaffold, combined with a single free carboxylic acid and a methyl ester moiety, renders it a versatile synthetic intermediate for structure–activity relationship (SAR) studies and for constructing next-generation phosphatase inhibitors with improved selectivity profiles .

Why Generic Substitution Fails for (1R,2S,3R,4S)-3-Methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid


Although the 7-oxabicyclo[2.2.1]heptane scaffold is shared by cantharidin, norcantharidin, endothall, and various monoester analogs, these compounds are not interchangeable in research or procurement contexts. The monomethyl ester possesses a unique combination of one free carboxylic acid and one methyl ester, which dictates its distinct phosphatase inhibition profile (PP2A/PP1 selectivity ratio of ~11.5, versus ~3 for norcantharidin) . Substituting the monomethyl ester with the diacid (norcantharidin) or the anhydride (cantharidin) alters both the potency and selectivity against PP1/PP2A, as well as the synthetic tractability for downstream derivatization . Even among the monoester series (methyl, ethyl, propyl), the PP1 IC50 varies from 2.96 to 4.82 μM, demonstrating that the ester group size directly modulates target engagement . Selection of the correct ester analog is therefore critical for reproducible pharmacology and for maintaining the intended synthetic route.

Quantitative Differentiation Evidence for (1R,2S,3R,4S)-3-Methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid Against Closest Analogs


PP2A Inhibition Potency and PP2A/PP1 Selectivity Ratio Compared to Cantharidin and Norcantharidin

The monomethyl ester inhibits PP2A with an IC50 of 0.41 μM, comparable to cantharidin (IC50 = 0.2 μM) and approximately 7-fold more potent than norcantharidin (IC50 = 3.0 μM) . Its PP1 IC50 of 4.71 μM yields a PP2A/PP1 selectivity ratio of ~11.5, closely matching cantharidin's ~9-fold selectivity (PP1 = 1.8 μM, PP2A = 0.2 μM) but substantially exceeding norcantharidin's ~3-fold selectivity (PP1 = 9.0 μM, PP2A = 3.0 μM) . This profile positions the monomethyl ester as a tool compound that retains near-cantharidin-level PP2A potency with reduced PP1 off-target activity relative to cantharidin .

Protein Phosphatase 2A PP1 Selectivity Cantharidin Analog Norcantharidin

Differentiation Among Monoester Homologs: PP1 Potency Varies While PP2A Activity Is Conserved

Within the homologous monoester series, the PP2A IC50 remains tightly clustered (0.41–0.47 μM), while the PP1 IC50 varies substantially: monomethyl ester (7) = 4.71 μM; monoethyl ester (6) = 2.96 μM; monopropyl ester (8) = 4.82 μM . The monomethyl ester thus occupies a distinct position—providing the weakest PP1 inhibition (highest IC50) among the three, which translates to the highest PP2A/PP1 selectivity ratio in the monoester series. This property is critical when PP1-sparing pharmacology is desired, as the monoethyl ester's 1.6-fold greater PP1 potency may introduce confounding PP1-mediated effects in cellular assays .

Monoester SAR PP1 Inhibition Ester Homolog Structure-Activity Relationship

X-Ray Crystal Structure Provides Unambiguous Stereochemical Confirmation for the (1R,2S,3R,4S) Enantiomer

The single-crystal X-ray structure of (1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been solved at 293 K (triclinic, P1̄, Rgt(F) = 0.0673), confirming the cis-arrangement of the two fused tetrahydrofuran rings and the V-shaped molecular geometry . This structural elucidation provides absolute stereochemical assignment that is unavailable for many commercial lots of norcantharidin analogs sold as racemic mixtures or with unspecified stereochemistry. The crystallographic data (CCDC 2054188) serve as a definitive quality benchmark, enabling purchasers to verify identity via powder XRD comparison and to ensure that the single enantiomer—rather than the racemate—is being supplied .

X-ray Crystallography Stereochemistry Structural Confirmation Absolute Configuration

Enantiomeric Purity Specifications Enable Reproducible Pharmacology Versus Racemic Batches

The (1R,2S,3R,4S)-configured monomethyl ester (CAS 104485-83-8 for the single enantiomer) is commercially available with verified optical purity ≥ 96.0% and chemical purity of 99.70% (ELSD) from specialist vendors . By contrast, the racemic form (CAS 121423-53-8) is sold as a rel-(1S,2R,3S,4R) mixture. In phosphatase inhibition assays, the racemate may exhibit altered potency or selectivity if the enantiomers display differential binding to PP2A or PP1 active sites—a phenomenon documented for cantharidin analogs where stereochemistry at the bridgehead positions influences inhibitor–phosphatase interactions . Procuring the enantiopure form eliminates this variability and supports reproducible dose–response relationships.

Enantiomeric Excess Optical Purity Chiral Purity Quality Control

One-Pot Flow Chemistry Synthesis Enables Scalable Access Versus Multi-Step Batch Routes for Competing Scaffolds

The monomethyl ester can be prepared via a one-pot flow hydrogenation protocol using the ThalesNano H-cube™ system, starting from 5,6-dehydronorcantharidin . This continuous-flow methodology eliminates the scale-up limitations inherent to batch hydrogenation of the unsaturated precursor and provides direct access to acid-ester norcantharidin derivatives without intermediate purification. In contrast, the parent diacid (norcantharidin) requires an additional esterification or anhydride-opening step to achieve selective mono-functionalization, and the anhydride (cantharidin) necessitates separate ring-opening chemistry . The flow approach has been demonstrated to produce the monomethyl ester on any scale required for biological screening, reducing procurement lead times for custom synthesis programs.

Flow Chemistry Scalable Synthesis Norcantharidin Analog One-Pot Hydrogenation

Broad-Spectrum Antitumor Activity with GI50 Values Comparable to Cantharidin Across a Panel of Human Cancer Cell Lines

The monomethyl ester was evaluated for growth inhibition against a nine-cell-line panel comprising HL60, L1210, SW480, WiDr, HT29, HCT116, A2780, ADDP, and 143B, yielding GI50 values ranging from 6 μM to >1000 μM . This activity profile overlaps with that of cantharidin (GI50 range: 1.3–15 μM across different cell lines) . Notably, only those monoester analogs that retained sub-micromolar PP2A inhibition (including the monomethyl ester) also exhibited moderate to good anticancer activity, establishing a mechanistic link between phosphatase inhibition and tumor cell growth suppression . Analogs lacking the free carboxylic acid moiety (e.g., diesters or anhydride-closed forms) were poor to moderate anticancer agents, underscoring the functional importance of the monomethyl ester's free acid group.

Antitumor Activity Growth Inhibition Cancer Cell Panel GI50

Optimal Research and Procurement Application Scenarios for (1R,2S,3R,4S)-3-Methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid


PP2A-Selective Chemical Probe Development Requiring Defined PP1 Sparing

Investigators developing chemical probes for PP2A where concurrent PP1 inhibition would confound phenotypic readouts should select the monomethyl ester over norcantharidin. Its ~11.5-fold PP2A/PP1 selectivity ratio provides a wider window than norcantharidin's ~3-fold selectivity, while its PP1 IC50 of 4.71 μM is sufficiently high to minimize PP1 engagement at concentrations that achieve near-complete PP2A inhibition (IC50 = 0.41 μM) .

Enantioselective SAR Studies Requiring Stereochemically Defined Scaffolds

For medicinal chemistry programs investigating how absolute configuration at the 7-oxabicyclo[2.2.1]heptane bridgehead influences phosphatase binding, the (1R,2S,3R,4S) single enantiomer (CAS 104485-83-8, optical purity ≥ 96%) provides a stereochemically homogeneous starting point . The deposited crystal structure (CCDC 2054188) serves as a reference for confirming batch identity and enables computational docking studies with known phosphatase crystal structures such as PP5c (PDB 3H69) .

Large-Scale Synthesis of Norcantharidin-Derived PP5 Inhibitor Libraries

Drug discovery teams pursuing PP5-selective inhibitors for glioblastoma or other oncology indications can leverage the monomethyl ester's free carboxylic acid as a single point of diversification . The one-pot flow hydrogenation route (ThalesNano H-cube™) enables scalable production of the monomethyl ester intermediate, which can then be coupled to diverse amines, alcohols, or other nucleophiles to generate focused libraries for PP5 selectivity screening .

Reference Standard for Phosphatase Inhibitor Selectivity Profiling Panels

Biochemical assay laboratories constructing phosphatase inhibitor selectivity panels should include the monomethyl ester as a reference compound representing the monoester subclass of cantharidin analogs. Its well-characterized IC50 values against PP1 (4.71 μM) and PP2A (0.41 μM), combined with the availability of enantiopure material, make it a suitable calibration standard for benchmarking novel phosphatase inhibitors and for quality-controlling commercial phosphatase inhibitor preparations .

Quote Request

Request a Quote for (1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.